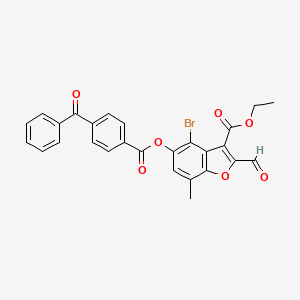
5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions . For example, condensation reactions of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Thiophene sulfonamide derivatives have been extensively studied for their potential in treating various diseases. For example, they have been evaluated for their efficacy as ocular hypotensive agents in glaucoma treatment through inhibition of carbonic anhydrase, a crucial enzyme in aqueous humor secretion (Prugh et al., 1991). Additionally, their role in drug metabolism has been explored, with certain derivatives serving as mammalian metabolites of drugs, aiding in understanding pharmacokinetics and drug interaction mechanisms (Zmijewski et al., 2006). This includes investigating the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides, which have shown promise against various cancer cell lines, indicating potential for development into anticancer drugs (Arsenyan et al., 2016).
Material Science Applications
In material science, thiophene sulfonamides have contributed to the development of new materials with specialized properties. For instance, copolymers of ethylene and sulfonated norbornene have been prepared using thiophene sulfonamides, showing potential as proton exchange membranes in fuel cells due to their thermal stability and conductivity (Daigle et al., 2013).
Catalysis
Sulfonated graphene oxide, derived from thiophene sulfonamide chemistry, has been utilized as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, demonstrating the versatility of thiophene sulfonamides in catalyzing green chemistry reactions (Antunes et al., 2014).
Orientations Futures
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Propriétés
IUPAC Name |
5-ethyl-N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S3/c1-2-9-5-6-12(18-9)19(15,16)13-8-10(14)11-4-3-7-17-11/h3-7,10,13-14H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVKLXUKEGXFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2873708.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)

![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)

![1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2873725.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2873726.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873727.png)